REACTION_CXSMILES
|
[N:1]([O-:3])=O.[Na+].[F:5][C:6]([F:16])([F:15])[C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>O.C(O)(=O)C>[F:5][C:6]([F:15])([F:16])[C:7](=[O:14])[C:8](=[N:1][OH:3])[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|
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Name
|
|
Quantity
|
0.29 mmol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water and acetic acid were removed under reduced pressure (azeotroped with toluene)
|
Type
|
CUSTOM
|
Details
|
The crude product was partitioned between ethyl acetate and saturated aqueous potassium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated aqueous potassium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |